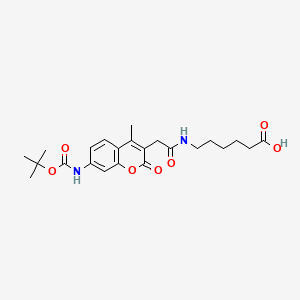
AMCA LC Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a non-sulfonated version of the Alexa Fluor® 350 dye and is often used as a contrasting probe for double and triple labeling in immunofluorescence microscopy, arrays, and in situ hybridization . The desirable properties of AMCA LC Acid include a relatively large Stoke’s shift and resistance to photobleaching .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-amino-4-methyl-3-coumarinacetic acid involves multiple steps. One common method includes the introduction of the 7-amino group to the coumarin nucleus. This can be achieved through a series of reactions involving the use of various reagents and solvents.
Industrial Production Methods
In industrial settings, the production of AMCA LC Acid often involves preparative liquid chromatography (LC) for the isolation and purification of the compound from mixtures . This method is widely used in drug discovery and development labs for reaction cleanup, purification of natural products, and isolation of impurities .
Chemical Reactions Analysis
Types of Reactions
AMCA LC Acid undergoes various types of chemical reactions, including:
Oxidation: The thioether bond of the compound can be oxidized to form sulfoxide isomers.
Reduction: Subsequent reduction of the sulfoxide isomers can revert them to sulfide isomers.
Substitution: The amino group in the compound can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as t-BuOCl for oxidation reactions.
Reducing agents: For reduction reactions to revert sulfoxide isomers to sulfide isomers.
Solvents: THF, DMF, and DMSO are commonly used solvents for these reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as sulfoxide and sulfide isomers .
Scientific Research Applications
AMCA LC Acid has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe in various chemical assays.
Biology: Employed in immunofluorescence microscopy for double and triple labeling of biological samples.
Medicine: Utilized in in situ hybridization techniques for medical diagnostics.
Industry: Applied in the development of fluorescent dyes for various industrial applications.
Mechanism of Action
The mechanism of action of AMCA LC Acid involves its ability to fluoresce under specific conditions. The compound absorbs light at a specific wavelength (345 nm) and emits light at a different wavelength (450 nm), making it useful as a fluorescent probe . The molecular targets and pathways involved include the interaction of the dye with specific proteins or nucleic acids in biological samples, allowing for their visualization under a fluorescence microscope .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to AMCA LC Acid include:
Alexa Fluor® 350: A sulfonated version of this compound with similar fluorescent properties.
DyLight® 350: Another fluorescent dye with comparable excitation and emission wavelengths.
Uniqueness
This compound is unique due to its non-sulfonated structure, which provides certain advantages such as a larger Stoke’s shift and greater resistance to photobleaching compared to its sulfonated counterparts .
Properties
Molecular Formula |
C23H30N2O7 |
|---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
6-[[2-[4-methyl-7-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxochromen-3-yl]acetyl]amino]hexanoic acid |
InChI |
InChI=1S/C23H30N2O7/c1-14-16-10-9-15(25-22(30)32-23(2,3)4)12-18(16)31-21(29)17(14)13-19(26)24-11-7-5-6-8-20(27)28/h9-10,12H,5-8,11,13H2,1-4H3,(H,24,26)(H,25,30)(H,27,28) |
InChI Key |
CJVHFJBLVUYALP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)NC(=O)OC(C)(C)C)CC(=O)NCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















